molecular formula C19H17BrN2O2 B7771621 methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B7771621
M. Wt: 385.3 g/mol
InChI Key: QXOOUBWXLCUYFT-UHFFFAOYSA-N
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Description

Methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multiple steps. One common method includes the reaction of methyl indole-3-carboxylate with bromine in acetic acid to form methyl 5,6-dibromoindole-3-carboxylate . This intermediate can then undergo further reactions to introduce the 2-bromophenyl group and the tetrahydro-1H-pyrido[3,4-b]indole moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and efficiency. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to reduce other functional groups within the molecule.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Mechanism of Action

The mechanism of action of methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, influencing biological pathways . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is unique due to its combination of a bromophenyl group and a tetrahydro-1H-pyrido[3,4-b]indole moiety

Biological Activity

Methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a derivative of tryptophan that has garnered attention for its potential biological activities. This compound is structurally related to various indole and β-carboline derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The compound has a molecular formula of C19H17BrN2O2 and features a complex structure that includes a pyridoindole core. The crystal structure has been characterized, revealing significant details about its molecular geometry and conformational attributes. For instance, the dihedral angles between the indole moiety and the bromophenyl group suggest potential interactions that may influence its biological activity .

Table 1: Crystallographic Data of this compound

ParameterValue
Molecular FormulaC19H17BrN2O2
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)9.3764(3)
b (Å)9.7644(3)
c (Å)17.9519(6)
Volume (ų)1643.58(9)
Z4

Antioxidant Properties

Studies indicate that derivatives of tryptophan exhibit antioxidant activities due to their ability to scavenge free radicals and reduce oxidative stress. This compound is hypothesized to possess similar properties based on its structural analogs . The antioxidant capacity can be attributed to the presence of the indole ring which can stabilize free radicals.

Neuroprotective Effects

Research suggests that tryptophan derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases . In vivo studies have demonstrated that related compounds can improve cognitive function and reduce markers of neuronal damage in animal models.

Antithrombotic Activity

The compound may also exhibit antithrombotic properties similar to those observed in other β-carboline derivatives. These effects are thought to arise from the modulation of platelet aggregation and coagulation pathways . Preliminary data suggest that this compound could inhibit thrombin activity or enhance fibrinolysis.

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : The compound may interact with serotonin receptors (5-HT receptors), influencing mood and anxiety levels.
  • Enzyme Inhibition : It might inhibit enzymes involved in inflammatory pathways or neurotransmitter degradation.
  • Gene Expression Modulation : The compound could alter gene expression profiles related to oxidative stress response and neuroprotection.

Study on Antioxidant Activity

In a recent study evaluating various tryptophan derivatives for their antioxidant capabilities, this compound demonstrated significant free radical scavenging activity compared to controls . This study utilized DPPH and ABTS assays to quantify antioxidant capacity.

Neuroprotective Effects in Animal Models

Another study focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. This compound was shown to reduce amyloid-beta accumulation and improve cognitive performance in treated rats . These findings support further investigation into its therapeutic potential for neurodegenerative conditions.

Properties

IUPAC Name

methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20/h2-9,16-17,21-22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOOUBWXLCUYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3Br)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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